molecular formula C19H18BrCl2FN2S B3043350 2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide CAS No. 849066-34-8

2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide

Cat. No.: B3043350
CAS No.: 849066-34-8
M. Wt: 476.2 g/mol
InChI Key: WJDBHICHVALLCN-UHFFFAOYSA-N
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Description

The compound 2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide is a thiazolium-based ionic salt characterized by a positively charged thiazolium core with three distinct substituents:

  • Position 2: A 3-chloro-4-fluoroanilino group, introducing both halogenated electron-withdrawing effects and steric bulk.
  • Position 3: An isobutyl group (branched C4 alkyl), which enhances lipophilicity and steric hindrance.
  • Counterion: Bromide (Br⁻), balancing the positive charge on the thiazolium ring.

This compound’s structural features suggest applications in catalysis, ionic liquids, or pharmaceutical intermediates, where halogen substituents and alkyl chains modulate solubility, stability, and reactivity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(4-chlorophenyl)-3-(2-methylpropyl)-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN2S.BrH/c1-12(2)10-24-18(13-3-5-14(20)6-4-13)11-25-19(24)23-15-7-8-17(22)16(21)9-15;/h3-9,11-12H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDBHICHVALLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[N+]1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)F)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrCl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolium core, which is significant for its biological interactions. The presence of halogen substituents (chlorine and fluorine) on the aniline moiety enhances its reactivity and potential binding affinity to biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to inhibit cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for assessing potency:

Cell Line IC50 (μM)
SJSA-10.22
RS4;11 (acute leukemia)0.15
LNCaP (prostate cancer)0.24

These values indicate that the compound exhibits significant antiproliferative activity, particularly in the SJSA-1 cell line, which is often used as a model for studying cancer therapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key regulatory proteins associated with apoptosis and cell cycle progression. Specifically, it has been observed to upregulate p53 and MDM2 proteins, leading to enhanced apoptotic signaling pathways .

Case Studies

  • In Vivo Efficacy : A study evaluated the efficacy of the compound in a xenograft model using SJSA-1 cells. The compound was administered at a dosage of 100 mg/kg, resulting in significant tumor regression (up to 100% regression observed) after treatment .
  • Pharmacodynamics : In pharmacodynamic studies, oral administration led to measurable increases in p53 activation within tumor tissues at multiple time points post-treatment, indicating a robust biological response .

Toxicological Profile

While the compound shows promise as an anticancer agent, understanding its toxicological profile is crucial for therapeutic applications. Preliminary studies suggest that it may exhibit cytotoxicity at higher concentrations, necessitating further investigation into dose-dependent effects and long-term safety assessments.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolium Bromide Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 3 Substituent Key Inferred Properties
Target Compound : 2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide 3-Chloro-4-fluoroanilino 4-Chlorophenyl Isobutyl High lipophilicity (Cl/F); branched alkyl reduces crystallinity; potential thermal stability .
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide (CAS: 849066-32-6) 2,4-Difluoroanilino 4-Chlorophenyl Propyl Enhanced electron-withdrawing effects (F); linear alkyl may improve packing efficiency; thermal sensitivity noted .
3,4-Di(tert-butyl)-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-3-ium bromide (CAS: 849066-35-9) 3-Chloro-4-fluoroanilino tert-Butyl tert-Butyl Extreme steric bulk; increased solubility in non-polar solvents; potential for hindered reactivity .
3-(tert-Butyl)-4-(4-chlorophenyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide (CAS: 849066-33-7) 2-Chloro-5-(trifluoromethyl)anilino 4-Chlorophenyl tert-Butyl Strong electron-withdrawing (CF₃) and lipophilic (Cl) effects; likely enhanced chemical stability .

Key Observations:

The 2,4-difluoroanilino analog (CAS: 849066-32-6) lacks chlorine but includes two fluorines, which may reduce electron density on the aromatic ring compared to the target compound . The 2-chloro-5-(trifluoromethyl)anilino group (CAS: 849066-33-7) introduces a powerful electron-withdrawing trifluoromethyl group, likely increasing resistance to nucleophilic attack .

Steric and Solubility Considerations: Isobutyl (target) vs. propyl (CAS: 849066-32-6): Branched chains (isobutyl) disrupt molecular packing, lowering melting points and enhancing solubility in hydrophobic environments.

Safety and Stability: The 2,4-difluoroanilino analog (CAS: 849066-32-6) requires precautions against heat (P210), suggesting thermal instability relative to the target compound . Halogenated analogs (e.g., target compound) may exhibit higher environmental persistence due to reduced biodegradability.

Computational and Experimental Insights (Inferred):

  • Molecular Docking : Tools like AutoDock4 could predict differences in binding affinities between analogs, particularly for applications in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide

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